

Application Note: Capturing Nascent Transcriptomes in Single Cells Using 5-Azido Uridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Azido Uridine

Cat. No.: B118756

[Get Quote](#)

Introduction: Beyond the Static Transcriptome

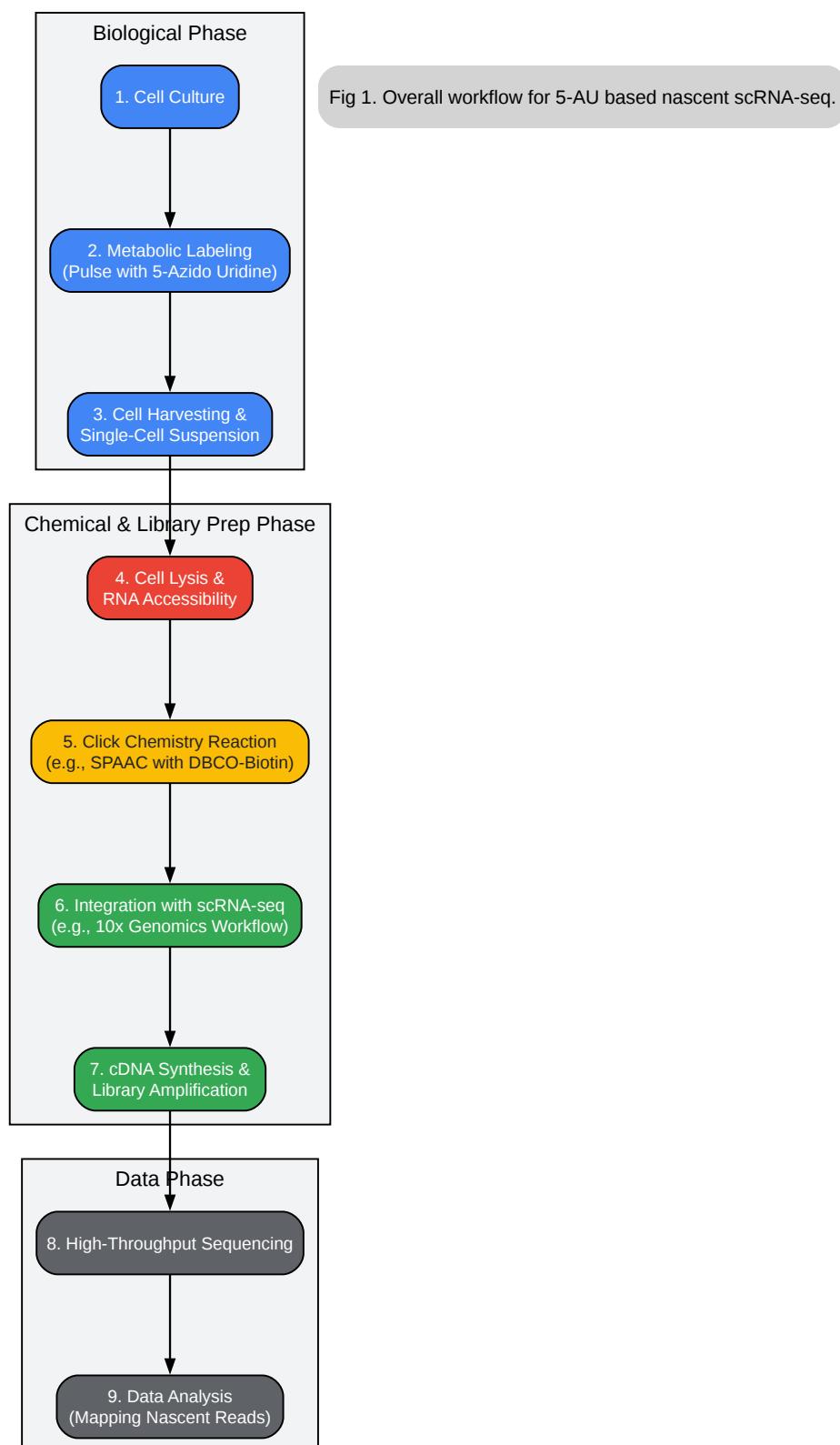
Standard single-cell RNA sequencing (scRNA-seq) provides a powerful yet static snapshot of the transcriptome, quantifying the abundance of mRNA molecules at a single point in time. While invaluable, this approach cannot distinguish between newly synthesized and pre-existing RNA, limiting our understanding of the dynamic cellular processes that govern gene expression. To truly dissect regulatory networks, cellular responses to stimuli, and cell fate decisions, it is crucial to measure the rate of nascent transcription.

Metabolic labeling of RNA with nucleoside analogs offers a robust solution to this challenge. By introducing a modified nucleoside into cell culture, it becomes incorporated into newly transcribed RNA. This "tag" allows for the specific identification, enrichment, and analysis of the nascent transcriptome. This application note details the use of **5-Azido Uridine** (5-AU), a bioorthogonal chemical reporter, to label and subsequently analyze newly synthesized RNA within high-throughput single-cell workflows.

The core of this methodology lies in the two-step process of bioorthogonal chemistry^{[1][2][3]}. First, the azide-modified uridine is fed to cells and incorporated into RNA by cellular polymerases. Second, the azide group, which is biologically inert, serves as a chemical handle for a highly specific "click chemistry" reaction^{[1][4]}. This reaction covalently attaches a probe, such as biotin or a fluorophore, to the nascent RNA, enabling its downstream detection and analysis without interfering with native cellular processes^{[1][5]}. This approach provides a direct

and quantitative measure of transcriptional activity at the single-cell level, unlocking a new dimension of gene expression analysis.

Principle of the Method: Metabolic Labeling and Bioorthogonal Ligation


The workflow is built upon the metabolic incorporation of **5-Azido Uridine** (or related analogs like 2'-Azidouridine) into elongating RNA chains during transcription. The azide moiety (-N₃) is a small, non-perturbing functional group that is readily accepted by cellular RNA polymerases.

Once incorporated, this azide group can be specifically targeted using a click chemistry reaction. Two primary forms of this reaction are applicable:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves reacting the azide-labeled RNA with a terminal alkyne probe (e.g., Alkyne-Biotin) in the presence of a Copper(I) catalyst. While highly effective, care must be taken as copper ions can potentially cause RNA degradation and cellular toxicity[6][7].
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne probe (e.g., DBCO-Biotin). The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a toxic metal catalyst[8][9]. This makes SPAAC particularly advantageous for applications where RNA integrity and cell viability are paramount, such as scRNA-seq[10].

Following the click reaction, which attaches a biotin molecule to the nascent RNA, the biotinylated transcripts can be integrated into various scRNA-seq library preparation workflows.

Workflow Overview Diagram

[Click to download full resolution via product page](#)

Caption: Fig 1. Overall workflow for 5-AU based nascent scRNA-seq.

Mechanism of Bioorthogonal Labeling

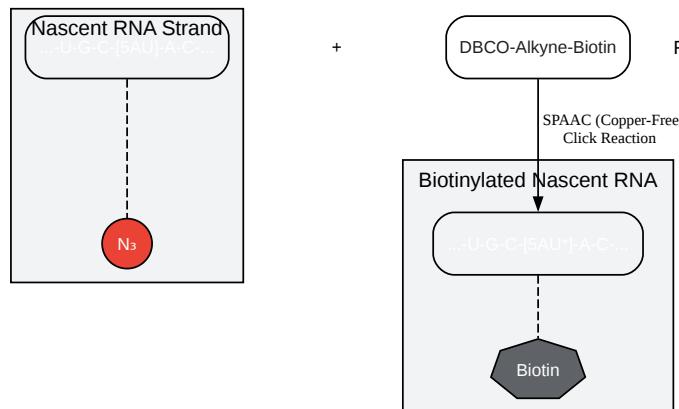


Fig 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

[Click to download full resolution via product page](#)

Caption: Fig 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Part 1: Cell Culture and Metabolic Labeling with 5-Azido Uridine

This protocol outlines the steps for labeling cultured mammalian cells. Optimization is critical and will depend on the cell type, proliferation rate, and experimental goals.

Rationale: The goal is to achieve sufficient incorporation of 5-AU into nascent RNA for downstream detection without inducing significant cellular toxicity or altering normal transcription. Labeling time determines the window of transcriptional activity being measured; short pulses (30-60 minutes) capture immediate transcriptional responses, while longer periods (2-24 hours) provide a broader view of the nascent transcriptome.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- **5-Azido Uridine (5-AU) or 2'-Azidouridine (2'-AzU)**
- DMSO (for stock solution)
- Standard cell culture plates/flasks

Protocol:

- Prepare 5-AU Stock Solution: Dissolve 5-AU in DMSO to create a 100 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
- Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
- Optimization of Labeling Conditions (Crucial Step):
 - Before the main experiment, perform a titration to determine the optimal 5-AU concentration and labeling duration for your specific cell line.
 - Test a range of final 5-AU concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
 - Test different labeling durations (e.g., 30 min, 1 hr, 2 hr, 4 hr).
 - Assess cell viability (e.g., using a Trypan Blue assay) and labeling efficiency (e.g., via dot blot or fluorescence microscopy after a click reaction with a fluorescent alkyne) for each condition.
- Metabolic Labeling:
 - Warm the complete culture medium to 37°C.
 - Dilute the 5-AU stock solution directly into the pre-warmed medium to achieve the desired final concentration (determined from the optimization step).

- Remove the old medium from the cells and replace it with the 5-AU-containing medium.
- Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO₂).

- Cell Harvesting:
 - After incubation, remove the labeling medium and wash the cells twice with 1X cold PBS to remove any unincorporated 5-AU.
 - Harvest the cells using the appropriate method (e.g., trypsinization for adherent cells).
 - Proceed immediately to single-cell suspension preparation for your chosen scRNA-seq workflow.

Parameter	Recommended Range	Rationale & Considerations
5-AU Concentration	10 - 100 µM	Cell-type dependent. Higher concentrations increase labeling but may cause toxicity. Start with ~25 µM.[11]
Labeling Duration	30 min - 24 hours	Short pulses capture rapid dynamics. Longer pulses increase signal but may obscure transient events.[12]
Cell Density	60-80% Confluency	Ensures cells are in an active metabolic state for optimal nucleoside uptake and transcription.

Part 2: In-Lysate Click Chemistry (SPAAC) for scRNA-seq

This protocol describes performing the click reaction on cellular lysates, a common approach before encapsulation in droplet-based scRNA-seq systems. This method is designed to be

broadly compatible with workflows that lyse cells prior to reverse transcription.

Rationale: Performing the click reaction in the lysate after fixation and permeabilization ensures that the nascent RNA is accessible to the click reagents while preserving cellular integrity until the moment of lysis. The use of SPAAC (copper-free) is strongly recommended to prevent RNA degradation, which is a critical failure point in any RNA sequencing experiment.^[7]

Materials:

- Single-cell suspension from Part 1
- PBS and BSA
- Fixation Buffer (e.g., 1% Formaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Click Reaction Probe: DBCO-PEG4-Biotin or other suitable strained alkyne-biotin conjugate.
- Nuclease-free water and tubes

Protocol:

- Cell Fixation & Permeabilization (Optional but Recommended):
 - This step helps stabilize the cells and make RNA accessible.
 - Wash the single-cell suspension once with cold PBS + 0.04% BSA.
 - Fix cells in 1% formaldehyde in PBS for 10 minutes on ice.
 - Quench fixation by adding glycine to a final concentration of 125 mM.
 - Wash cells twice with cold PBS + BSA.
 - Permeabilize cells with 0.5% Triton X-100 in PBS for 15 minutes on ice.
 - Wash cells twice to remove the detergent.

- Prepare Click Reaction Master Mix (On Ice):
 - Prepare fresh and use immediately. Volumes are per reaction/sample.
 - For a typical reaction with 1 million cells, you might prepare a 100 µL reaction volume.
 - Component 1: 5 µL of 10 mM DBCO-PEG4-Biotin stock (final concentration 500 µM).
 - Component 2: 95 µL of PBS (or other suitable reaction buffer).
- Perform Click Reaction:
 - Resuspend the permeabilized cell pellet in the Click Reaction Master Mix.
 - Incubate for 60-90 minutes at room temperature, protected from light, with gentle rotation.
- Wash and Prepare for scRNA-seq:
 - After incubation, wash the cells three times with 1X PBS + 0.04% BSA to remove unreacted click reagents.
 - Resuspend the final cell pellet in the appropriate buffer for your scRNA-seq platform (e.g., the cell suspension buffer for 10x Genomics).
 - Count cells and adjust concentration as required by the scRNA-seq protocol.
 - The biotinylated nascent RNA is now ready for integration into the downstream workflow. For example, in a modified 10x Genomics workflow, after reverse transcription, the biotinylated cDNA could be captured using streptavidin beads for enrichment and separate library preparation.

Part 3: Data Analysis Considerations

Data from a 5-AU scRNA-seq experiment requires a specialized analysis approach. If the biotinylated nascent RNA (or resulting cDNA) is enriched, you will generate two distinct datasets:

- Nascent Transcriptome: Reads from the streptavidin-captured, biotinylated fraction.

- Total/Pre-existing Transcriptome: Reads from the supernatant or unbound fraction.

Analysis Steps:

- Alignment: Align reads from both fractions to the reference genome/transcriptome as with a standard scRNA-seq experiment.
- Quantification: Generate separate gene-cell matrices for the nascent and total RNA populations.
- Normalization: Normalize each dataset independently.
- Integrated Analysis: Use tools designed for multi-modal data analysis to integrate the nascent and total RNA datasets. This allows for direct comparison of new vs. old transcripts within the same cell.
- RNA Velocity: While this method does not directly measure spliced/unspliced ratios like traditional RNA velocity, the ratio of nascent-to-total RNA can be used as a direct measure of transcriptional kinetics to infer cellular trajectories and dynamics.[\[13\]](#)

References

- Qui, M., et al. (2019). NASC-seq (new transcriptome alkylation-dependent single-cell RNA sequencing) protocol. [protocols.io](#). [\[Link\]](#)
- University of Queensland. (2019). Combining novel scSLAM-seq technology with 10x Genomics Chromium to track microchanges in newly synthesised RNA. University of Queensland. [\[Link\]](#)
- Winz, M. L., et al. (2012). Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. *Nucleic Acids Research*. [\[Link\]](#)
- Winz, M. L., et al. (2012). Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. *ResearchGate*. [\[Link\]](#)

- Wang, Y., et al. (2024). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. *Nature Communications*. [\[Link\]](#)
- Chen, W., et al. (2021). Single-cell nascent RNA sequencing unveils coordinated global transcription. *Nature Communications*. [\[Link\]](#)
- Paoprasert, K. J., et al. (2020). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. *bioRxiv*. [\[Link\]](#)
- Voichek, Y., et al. (2019). NASC-seq monitors RNA synthesis in single cells. *Nature Communications*. [\[Link\]](#)
- Wikipedia. (2023). Bioorthogonal chemistry. *Wikipedia*. [\[Link\]](#)
- F-D., H., et al. (2011). Click chemistry for rapid labeling and ligation of RNA. *Angewandte Chemie International Edition*. [\[Link\]](#)
- Voichek, Y., et al. (2018). NASC-seq monitors RNA synthesis in single cells. *bioRxiv*. [\[Link\]](#)
- Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. *Angewandte Chemie International Edition*. [\[Link\]](#)
- Voichek, Y., et al. (2018). NASC-seq monitors RNA synthesis in single cells. *bioRxiv*. [\[Link\]](#)
- Roy, K., et al. (2020). Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. *bioRxiv*. [\[Link\]](#)
- Voichek, Y., et al. (2019). NASC-seq monitors RNA synthesis in single cells. *ResearchGate*. [\[Link\]](#)
- Chen, Y., et al. (2011). Bio-Orthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. *Current Opinion in Chemical Biology*. [\[Link\]](#)
- Chaudhuri, R., et al. (2023). Bioorthogonal Chemistry in Translational Research: Advances and Opportunities. *ChemBioChem*. [\[Link\]](#)
- Bao, X., et al. (2018). Capture of the newly transcribed RNA interactome using click chemistry. *ResearchGate*. [\[Link\]](#)

- Erhard, F., et al. (2019). scSLAM-seq Reveals Core Features of Transcription Dynamics in Single Cells. *Nature*. [\[Link\]](#)
- FindAPhD. (n.d.). DC5: Development of click chemistry-enabled NGS library technology for direct RNA profiling. *FindAPhD.com*. [\[Link\]](#)
- Ameta, S., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. *Chemical Reviews*. [\[Link\]](#)
- Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. *Journal of Visualized Experiments*. [\[Link\]](#)
- CORDIS | European Commission. (2015). Bioorthogonal chemistry to help uncover protein functions. *CORDIS*. [\[Link\]](#)
- Wang, S. H., et al. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. *bioRxiv*. [\[Link\]](#)
- Gahan, J. M., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone *Nematostella vectensis*. *bioRxiv*. [\[Link\]](#)
- Erhard, F., & Saliba, A. E. (2022). Time-resolved single-cell RNA-seq using metabolic RNA labelling. *ResearchGate*. [\[Link\]](#)
- Dom-Azubuike, O. S., et al. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. *Journal of the American Chemical Society*. [\[Link\]](#)
- ProQuest. (n.d.). Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. *ProQuest*. [\[Link\]](#)
- Hacisuleyman, E., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. *Journal of the American Chemical Society*. [\[Link\]](#)
- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. *Proceedings of the National Academy of Sciences*. [\[Link\]](#)

- Wang, Y., et al. (2024). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. *Nature Communications*. [\[Link\]](#)
- ResearchGate. (n.d.). Metabolic labeling-based RNA velocity analysis of rapid changes in transcriptional states. *ResearchGate*. [\[Link\]](#)
- Battich, N., et al. (2020). Sequencing metabolically labeled transcripts in single cells reveals mRNA turnover strategies. *Science*. [\[Link\]](#)
- Das, S., et al. (2022). Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA. *Organic & Biomolecular Chemistry*. [\[Link\]](#)
- Boileau, E., et al. (2020). On the optimal design of metabolic RNA labeling experiments. *PLOS Computational Biology*. [\[Link\]](#)
- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. *ResearchGate*. [\[Link\]](#)
- Sun, Y., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. *STAR Protocols*. [\[Link\]](#)
- Len, A., et al. (2024). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. *bioRxiv*. [\[Link\]](#)
- Gahan, J. M., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. *bioRxiv*. [\[Link\]](#)
- Dom-Azubuike, O. S., et al. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. *Journal of the American Chemical Society*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry in Translational Research: Advances and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry to help uncover protein functions | BIOCHEMLIG Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Sequencing metabolically labeled transcripts in single cells reveals mRNA turnover strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Capturing Nascent Transcriptomes in Single Cells Using 5-Azido Uridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118756#5-azido-uridine-in-single-cell-rna-sequencing-workflows>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com